SU1498

Kinase Selectivity Off-Target Effects VEGFR2

SU1498 (AG 1498) is the definitive selective VEGFR2 kinase inhibitor for unambiguous target attribution. Unlike dual PDGFR/VEGFR inhibitors, it exhibits weak activity against PDGFR (IC50 >50 μM) and EGFR (IC50 >100 μM)—providing >71-fold selectivity. This ATP-competitive tyrphostin is validated in DU145 and U87 cancer models for studying VEGF/VEGFR2 autocrine signaling without confounding cytotoxicity. Essential for tube formation, endothelial migration assays, and in vivo angiogenesis (9 mg/kg/day). Ideal reference standard for kinase selectivity profiling. For research use only.

Molecular Formula C25H30N2O2
Molecular Weight 390.5 g/mol
CAS No. 168835-82-3
Cat. No. B1682638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU1498
CAS168835-82-3
SynonymsSU-1498;  SU 1498;  SU1498;  AG-1498;  AG 1498;  AG1498;  Tyrphostin SU 1498
Molecular FormulaC25H30N2O2
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29)/b21-13+
InChIKeyJANPYFTYAGTSIN-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SU1498 (CAS 168835-82-3): A Selective VEGFR2/Flk-1 Tyrosine Kinase Inhibitor for Angiogenesis Research


SU1498 (AG 1498) is a cell-permeable, ATP-competitive tyrphostin compound that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as Flk-1 or KDR) . With a molecular formula of C25H30N2O2 and a molecular weight of 390.52 g/mol, this small molecule exhibits an IC50 of 700 nM against its primary target, VEGFR2 . SU1498 is widely employed as a chemical probe to dissect VEGFR2-mediated signaling in diverse processes including angiogenesis, tumor growth, stem cell proliferation, and neuroregeneration, and is suitable for both in vitro and in vivo applications .

Why SU1498's Specific Kinase Selectivity Profile Prevents Simple Substitution with Other VEGFR Inhibitors


While many small molecules inhibit VEGFR2, they often exhibit significant cross-reactivity with other receptor tyrosine kinases (RTKs), particularly PDGFR and EGFR. Such polypharmacology can introduce confounding variables in experiments aimed at isolating VEGFR2-specific signaling. SU1498 addresses this by demonstrating a marked selectivity for VEGFR2 over these related kinases. For instance, whereas dual PDGFR/VEGFR inhibitors like AG1433 or non-selective analogs may simultaneously suppress multiple proliferative pathways, SU1498's weak activity against PDGFR (IC50 > 50 μM) and EGFR (IC50 > 100 μM) makes it a more precise tool for VEGFR2-focused studies . This selectivity is critical for experiments where off-target kinase inhibition would compromise data interpretation or experimental conclusions. Therefore, substituting SU1498 with a less selective inhibitor could fundamentally alter the biological outcome of the assay.

SU1498 Differentiating Performance: Quantified Evidence for Scientific Selection


Superior Kinase Selectivity: VEGFR2 vs. PDGFR/EGFR/HER2

SU1498 demonstrates a high degree of selectivity for its primary target, VEGFR2 (Flk-1/KDR), with an IC50 of 0.7 μM. In direct comparison, its inhibitory activity against closely related receptor tyrosine kinases is significantly weaker . This selectivity window is a key differentiator from multi-kinase inhibitors.

Kinase Selectivity Off-Target Effects VEGFR2 PDGFR EGFR

VEGFR2 Inhibition Potency vs. Dual PDGFR/VEGFR Inhibitor AG1433

While both SU1498 and AG1433 are tyrphostin-class kinase inhibitors, their target potency profiles differ substantially. SU1498 is a potent and selective VEGFR2 inhibitor (IC50 = 0.7 μM), whereas AG1433 is a dual inhibitor with weaker activity against VEGFR2 (IC50 = 9.3 μM) and PDGFRβ (IC50 = 5.0 μM) . This 13-fold difference in VEGFR2 potency positions SU1498 as the superior tool for studies requiring robust, selective VEGFR2 inhibition.

VEGFR2 PDGFR Tyrphostin Kinase Inhibitor AG1433

Functional Selectivity: Differential Impact on Cell Viability vs. EGFR Inhibitors

In a study on autocrine growth regulation in DU145 prostate cancer cells, both SU1498 (a VEGFR2 inhibitor) and AG1024 (an IGF1R inhibitor) inhibited cell growth with an IC50 of ~2.5 μM, comparable to EGFR inhibitors . However, at concentrations up to 10 μM, SU1498 did not decrease cell viability, a clear functional distinction from selective EGFR inhibitors which are cytotoxic at these concentrations in this model . This demonstrates that SU1498's mechanism of growth arrest is cytostatic rather than cytotoxic, mediated by VEGFR2 blockade.

Cell Viability Autocrine Growth DU145 EGFR Functional Selectivity

Comparative Impact on Glioma Cell Phenotype vs. Bevacizumab

A study comparing the metabolic impact of anti-angiogenic agents on U87 glioma cells found that while both SU1498 (a small molecule VEGFR2 inhibitor) and Bevacizumab (an anti-VEGF antibody) target the VEGF pathway, their functional outcomes differ. Only SU1498 showed a clear impact on cell proliferation, cell morphology, and metabolism . Bevacizumab, in contrast, did not significantly alter the glioma cell phenotype under the same conditions, suggesting it is less likely to modify cells through direct therapeutic pressure on the VEGF autocrine loop .

Glioma Bevacizumab Cell Proliferation Metabolism VEGF Pathway

In Vivo Efficacy: Suppression of Pathological Neovascularization

In a mouse model of ischemic retinopathy, intraperitoneal administration of SU1498 at a dose of 9 mg/kg/day effectively suppressed the formation of pathological neovascular tufts . Notably, this effect was specific to the pathological neovascularization, as the treatment did not affect the avascular regions of the retina . This demonstrates a quantifiable, disease-relevant anti-angiogenic effect in a living organism.

In Vivo Angiogenesis Retinal Neovascularization Mouse Model Ischemic Retinopathy

Enhanced Therapeutic Index via Targeted Liposomal Delivery

Encapsulation of SU1498 into APRPG-PEG-modified liposomes, which target angiogenic vessels, significantly improved its therapeutic index in a Colon26 NL-17 murine tumor model. This targeted liposomal formulation of SU1498 significantly decreased tumor microvessel density and prolonged the survival time of tumor-bearing mice compared to controls . This demonstrates that SU1498's efficacy can be potentiated through advanced drug delivery strategies.

Liposome Drug Delivery Tumor Angiogenesis Pharmacokinetics Targeted Therapy

Optimal Research Applications for SU1498 Based on Validated Evidence


Dissecting VEGFR2-Specific Signaling in Angiogenesis Assays

SU1498 is the optimal choice for in vitro tube formation or endothelial cell migration assays where researchers must attribute observed anti-angiogenic effects solely to VEGFR2 kinase inhibition. Its >71-fold selectivity over PDGFR ensures that experimental outcomes are not confounded by off-target kinase activity .

Investigating VEGF Autocrine Loops in Cancer Cell Proliferation

In cancer cell lines like DU145 or U87, SU1498 enables precise study of the VEGF/VEGFR2 autocrine growth loop. As demonstrated in DU145 cells, SU1498 induces cytostatic growth arrest without causing cytotoxicity, allowing for the specific interrogation of VEGFR2's role in proliferation independent of cell death pathways .

Validating VEGFR2-Dependent Mechanisms in In Vivo Disease Models

SU1498 is a validated tool for confirming VEGFR2's role in disease pathology in vivo. Its effective suppression of pathological neovascularization at a dose of 9 mg/kg/day in a retinopathy model confirms its utility for in vivo target validation studies .

Serving as a VEGFR2-Specific Control in Kinase Selectivity Panels

Due to its well-characterized and narrow selectivity profile (IC50 > 50 µM for PDGFR/EGFR/HER2), SU1498 serves as an ideal reference standard for profiling the selectivity of novel VEGFR inhibitors or for use as a selective control in broader kinase inhibitor screening panels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU1498

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.